molecular formula C10H7BrO4 B13564441 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Número de catálogo: B13564441
Peso molecular: 271.06 g/mol
Clave InChI: GCZBKOMIWCPIDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a benzofuran derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Benzofuran compounds containing halogen substituents, particularly bromine, are frequently investigated for their enhanced biological activity and potential to improve binding affinity through specific interactions, such as halogen bonding with biological targets . This compound is of significant interest in the development of novel therapeutic agents due to the established pharmacological profile of the benzofuran core, which is recognized as a privileged structure in drug design . Scientific investigations into structurally similar halogenated benzofuran derivatives have demonstrated a wide spectrum of promising biological activities. These compounds have shown notable potential as antimicrobial agents, exhibiting activity against a selection of Gram-positive bacteria and fungal strains such as Candida albicans and C. parapsilosis . Furthermore, research on analogous bromobenzofuran compounds has revealed significant cytotoxic properties against various human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cells, with some derivatives inducing apoptosis in malignant cells . The presence of bromine introduced to the benzofuran system has been linked to increased cytotoxicity in structure-activity relationship (SAR) studies, guiding the exploration of new anticancer compounds . This chemical serves as a key intermediate for researchers synthesizing and evaluating new derivatives for potential anticancer, antibacterial, and antifungal applications .

Propiedades

Fórmula molecular

C10H7BrO4

Peso molecular

271.06 g/mol

Nombre IUPAC

5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7BrO4/c1-14-8-3-5(11)2-6-7(10(12)13)4-15-9(6)8/h2-4H,1H3,(H,12,13)

Clave InChI

GCZBKOMIWCPIDP-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC2=C1OC=C2C(=O)O)Br

Origen del producto

United States
Foundational & Exploratory

Analytical Characterization and Pharmacological Profiling of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, establishing the precise physicochemical parameters of molecular building blocks is the foundational step in rational drug design. The compound 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid (CAS: 1875597-44-6) serves as a highly versatile pharmacophore in modern medicinal chemistry. Its exact molecular weight is 271.066 g/mol .

This technical guide provides a comprehensive framework detailing the empirical validation of its molecular weight, the causality behind the analytical workflows used to characterize it, and the structural logic that makes it a privileged scaffold for therapeutic targeting.

Physicochemical Profiling & Theoretical Molecular Weight

Before empirical validation, we must establish the theoretical mass profile. The molecular formula for this compound is C₁₀H₇BrO₄ . The presence of the bromine atom introduces a distinct isotopic signature (a roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which serves as a critical self-validating feature during mass spectrometry.

Table 1: Quantitative Mass Contribution of C₁₀H₇BrO₄

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C) 1012.011120.110
Hydrogen (H) 71.0087.056
Bromine (Br) 179.90479.904
Oxygen (O) 415.99963.996
Total Molecular Weight 271.066 g/mol

Analytical Validation Protocol: LC-MS/MS Workflow

To empirically confirm the molecular weight and structural integrity of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. However, the choice of ionization mode is critical. While positive ion mode is dominant for nitrogenous metabolites, carboxylic acids lack basic sites and instead feature acidic protons. Therefore, to form the stable [M-H]⁻ anion.

Step-by-Step Methodology for MW Confirmation:
  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water and Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the lipophilic benzofuran core, while the aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak distortion.

  • Chromatographic Separation : Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The addition of formic acid lowers the pH, ensuring the carboxylic acid remains protonated and neutral in the liquid phase. This maximizes hydrophobic retention on the C18 stationary phase, allowing separation from any synthetic impurities.

  • Electrospray Ionization (ESI-) : Operate the mass spectrometer in negative ion mode.

    • Causality: Despite the acidic mobile phase, the electrochemical process within the ESI capillary effectively strips the proton from the carboxylic acid moiety, generating a stable [M-H]⁻ ion. This is a 1 where negative polarity is preferred for low molecular weight carboxylic acids to enhance detection sensitivity.

  • Mass Analysis & Self-Validation : Scan the m/z range of 100-500. The protocol is self-validating: you must observe an isotopic doublet at approximately m/z 268.95 and 270.95 .

    • Causality: This 1:1 doublet confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br), definitively validating both the molecular weight and the halogenated structure.

LCMS_Workflow A Sample Prep (10 µg/mL in MeOH/H2O) B Chromatographic Separation (C18 Column, Acidic Mobile Phase) A->B C Electrospray Ionization (Negative Mode: [M-H]-) B->C D Mass Analysis (Isotopic Doublet: m/z 268.95 / 270.95) C->D E Data Processing (MW Confirmed: 271.06 g/mol) D->E

LC-MS/MS Workflow for Molecular Weight Validation

Structural Logic & Pharmacological Relevance

In medicinal chemistry, the 1-benzofuran-3-carboxylic acid scaffold is highly prized. It has been utilized in the development of2 and calcium-activated chloride channel modulators. The specific substitutions on 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid are purposefully designed:

  • The Benzofuran Core : Provides a rigid, planar, and lipophilic framework that intercalates well into hydrophobic protein pockets.

  • 3-Carboxylic Acid : Acts as a strong hydrogen-bond donor and acceptor. It is often the primary anchor point for electrostatic interactions with basic amino acid residues (e.g., Lysine or Arginine) in the target receptor.

  • 5-Bromo Substitution : Halogens are strategically placed to exploit halogen bonding—a highly directional interaction with Lewis bases in the protein backbone. Furthermore, the heavy bromine atom increases the metabolic stability of the ring by blocking cytochrome P450-mediated oxidation at the 5-position.

  • 7-Methoxy Substitution : This electron-donating group fine-tunes the electron density of the benzofuran ring, altering its dipole moment. Sterically, it restricts the conformational flexibility of adjacent binding domains, locking the molecule into an active bioactive conformation.

SAR_Logic Core Benzofuran Core (Rigid Scaffold) Br 5-Bromo Group (Halogen Bonding) Core->Br OMe 7-Methoxy Group (Steric Tuning) Core->OMe COOH 3-Carboxylic Acid (H-Bonding/Salt Formation) Core->COOH Target Target Protein Pocket (Receptor/Kinase) Br->Target Hydrophobic Interaction OMe->Target Conformational Fit COOH->Target Electrostatic Interaction

Structure-Activity Relationship (SAR) Logic of the Substituted Benzofuran

References

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode Source: Arome Science URL:[Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization Source: Rapid Communications in Mass Spectrometry (NIH/PubMed) URL:[Link]

  • Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Unveiling the Pharmacological Dynamics of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Benzofuran Scaffold in Rational Drug Design

The 1-benzofuran-3-carboxylic acid nucleus is a highly privileged scaffold in medicinal chemistry, offering a versatile platform for multi-target drug discovery. The specific functionalization of this core—namely, the addition of a heavy halogen (5-bromo) and an electron-donating, lipophilic ether (7-methoxy)—dramatically alters its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the mechanistic pathways of 5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid derivatives, focusing on their dual roles as potent disruptors of intracellular calcium homeostasis (antifungal) and p53-dependent antimitotic agents (antineoplastic).

Molecular Pharmacology & Core Mechanisms

Mechanism I: Intracellular Calcium Mobilization (Antifungal Activity)

Halogenated benzofuran-3-carboxylic acid derivatives exhibit potent fungicidal activity by mimicking the mechanism of amiodarone, a known benzofuran-based antiarrhythmic that also possesses broad-spectrum antifungal properties [[1]](). The 5-bromo substitution significantly increases the lipophilicity (LogP) of the molecule, allowing it to rapidly permeate the fungal cell wall and plasma membrane.

Once intracellular, these derivatives target the mitochondrial electrochemical gradient and acidocalcisomes (acidic calcium storage organelles). The compound induces a massive, unregulated efflux of Ca²⁺ from these stores into the cytoplasm [[1]](). This sudden cytosolic Ca²⁺ spike hyperactivates calcineurin signaling, leading to catastrophic metabolic disruption and fungal cell death.

G A 5-Br-7-OMe-Benzofuran B Mitochondrial Depolarization A->B C Acidocalcisome Efflux A->C D Cytosolic Ca2+ Spike B->D C->D E Calcineurin Activation D->E F Fungal Cell Death E->F

Fig 1: Ca2+ mobilization and calcineurin hyperactivation pathway in fungal cells.

Mechanism II: p53-Dependent G2/M Arrest & Cytotoxicity (Oncology)

In malignant cell lines, specific benzofuran lignan derivatives act as potent antimitotic agents. They induce cell death primarily through a p53-dependent pathway, causing G2/M cell cycle arrest 2.

The mechanistic cascade begins with the compound repressing the transcription factor Sp1, which subsequently downregulates MDM2 (murine double minute 2). Because MDM2 is the primary E3 ubiquitin ligase responsible for p53 degradation, its inhibition leads to rapid p53 nuclear accumulation. This accumulation upregulates downstream cyclin-dependent kinase inhibitors (p21 and p27), halting the cell cycle at the G2/M transition and triggering apoptosis 2. Furthermore, these derivatives partially inhibit NF-κB signaling, stripping the tumor cells of critical survival and proliferation signals 2.

G A Benzofuran Derivative B Sp1 Repression A->B C MDM2 Downregulation B->C D p53 Accumulation C->D E p21/p27 Upregulation D->E F G2/M Cell Cycle Arrest E->F

Fig 2: p53-dependent antimitotic signaling cascade induced by benzofuran derivatives.

Mechanism III: TMEM16A (CaCC) Inhibition

Beyond oncology and mycology, 5-substituted benzofuran-3-carboxylic acids have been identified as potent inhibitors of Calcium-Activated Chloride Channels (CaCCs), specifically TMEM16A 3. The 3-carboxylic acid moiety is critical here; esterification of this group completely abolishes TMEM16A inhibitory activity, proving that the free carboxylate anion is required for electrostatic interaction within the channel's pore or allosteric binding site 3.

Quantitative Pharmacological Data

The following table synthesizes the quantitative efficacy of halogenated and substituted benzofuran-3-carboxylic acid derivatives across various biological targets.

Target / Cell LineApplicationPrimary MechanismEfficacy Metric (IC₅₀ / MIC)Reference
Cryptococcus neoformansAntifungalIntracellular Ca²⁺ MobilizationMIC: 10 - 30 µM1
Jurkat T-cells (p53+/+)Antineoplasticp53-dependent G2/M ArrestIC₅₀: ~80 nM2
HEPG2 (Liver Carcinoma)AntineoplasticCytostatic Protein Synthesis InhibitionIC₅₀: 12.4 µg/mL4
TMEM16A (Epithelial Cells)Ion Channel ModulatorCaCC Blockade via Carboxylate BindingIC₅₀: < 5 µM[[3]]()

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Intracellular Calcium Flux Validation (Fura-2AM Assay)

Purpose: To validate that the antifungal mechanism of the 5-bromo-7-methoxy derivative is driven by intracellular Ca²⁺ mobilization rather than direct membrane lysis. Causality Check: We use Fura-2AM, a ratiometric dye. Measuring the ratio of emissions at 340 nm and 380 nm excitations eliminates artifacts caused by uneven dye loading, cell thickness variations, or photobleaching, ensuring the signal strictly represents Ca²⁺ concentration.

  • Cell Preparation: Culture C. neoformans to mid-log phase. Wash twice with HEPES-buffered saline (HBS) to remove trace media components that might autofluoresce or bind the drug.

  • Dye Loading: Incubate cells with 5 µM Fura-2AM and 0.02% Pluronic F-127 (to aid dye dispersion) in the dark for 45 minutes at 30°C.

  • De-esterification: Wash cells to remove extracellular dye, then incubate for an additional 15 minutes. Why? This allows intracellular esterases to cleave the AM (acetoxymethyl) ester, trapping the active Fura-2 inside the cell.

  • Baseline Establishment: Transfer cells to a spectrofluorometer cuvette. Record baseline 340/380 nm ratio for 50 seconds.

  • Compound Addition & Readout: Inject the benzofuran derivative (e.g., 30 µM final concentration). Record the kinetic fluorescence ratio for 10 minutes.

  • Self-Validation Controls:

    • Positive Control: Amiodarone (30 µM) to confirm assay sensitivity to benzofuran-induced Ca²⁺ spikes.

    • Negative Control: DMSO vehicle to ensure the solvent isn't causing membrane leakiness.

Protocol 2: Cell Cycle Arrest Analysis via Flow Cytometry

Purpose: To confirm p53-dependent G2/M phase arrest in malignant cell lines treated with benzofuran derivatives. Causality Check: Cells must be synchronized prior to treatment. Without synchronization, natural variations in the cell cycle of an asynchronous population can mask or artificially inflate the G2/M accumulation caused by the drug.

  • Synchronization: Seed Jurkat T-cells (p53+/+) in 6-well plates. Starve cells in serum-free media for 24 hours to arrest them in the G0/G1 phase.

  • Treatment: Replace with complete media containing the benzofuran derivative (100 nM) or DMSO (control). Incubate for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours. Why? Ethanol permeabilizes the cell membrane, allowing the bulky Propidium Iodide (PI) dye to enter the nucleus.

  • RNase A Digestion: Resuspend the fixed cells in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Critical Step: PI intercalates into both DNA and double-stranded RNA. Without RNase A digestion, RNA fluorescence will falsely inflate the perceived DNA content, ruining the cell cycle histogram.

  • Staining & Acquisition: Add 20 µg/mL PI. Incubate in the dark for 15 minutes. Acquire data using a flow cytometer (FL2 channel, linear scale). Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

G A Cell Synchronization (Serum Starvation) B Compound Treatment (Dose-Response) A->B C RNase A Digestion B->C D Propidium Iodide Staining C->D E Flow Cytometry (FL2 Channel) D->E F Cell Cycle Analysis E->F

Fig 3: Self-validating flow cytometry workflow for cell cycle analysis.

References

  • Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity Source: ResearchGate URL:[Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids Source: ResearchGate URL:[Link]

  • Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Pharmacokinetics of 5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and ADME Profiling of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic Acid

Executive Summary: Structural Rationale in Preclinical PK

In preclinical drug discovery, a molecule’s pharmacokinetic (PK) profile is intrinsically dictated by its functional moieties. 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a highly functionalized heterocyclic building block that presents a fascinating, yet challenging, ADME (Absorption, Distribution, Metabolism, and Excretion) landscape.

As a Senior Application Scientist, my approach to profiling this novel chemical entity (NCE) relies on deconstructing its structure to predict biological behavior:

  • Benzofuran Core: Confers high lipophilicity and a planar geometry, making it a prime substrate for hepatic oxidative metabolism[1].

  • 3-Carboxylic Acid: Ionizes at physiological pH, restricting passive blood-brain barrier (BBB) penetration but introducing a critical liability for Phase II acyl glucuronidation[2].

  • 5-Bromo Substitution: A heavy halogen that blocks metabolic soft spots on the phenyl ring, increasing metabolic stability and half-life, but simultaneously elevating the lipophilicity burden[3].

  • 7-Methoxy Group: An electron-donating moiety that serves as the primary target for CYP450-mediated O-demethylation[4].

Physicochemical Profiling & Absorption Dynamics

Understanding the causality behind absorption requires analyzing the interplay between the molecule's pKa and lipophilicity. The carboxylic acid group has an estimated pKa of ~3.5–4.5.

  • Gastric vs. Intestinal Absorption: In the acidic environment of the stomach (pH ~1.5), the molecule remains protonated and highly lipophilic, allowing for rapid gastric absorption. However, upon entering the intestinal lumen (pH ~6.5–7.4), it ionizes into a carboxylate anion.

  • Permeability Causality: This ionization limits passive transcellular diffusion across the enterocyte membrane. However, the extreme lipophilicity of the bromo-benzofuran core compensates for the negative charge, resulting in moderate overall permeability.

  • Efflux Liability: The anionic nature at physiological pH makes the compound a potential substrate for apical efflux transporters such as BCRP (Breast Cancer Resistance Protein), which can actively pump the drug back into the gut lumen, limiting oral bioavailability.

Distribution: The Role of Plasma Protein Binding

Carboxylic acids exhibit a notoriously high affinity for Human Serum Albumin (HSA). Driven by the hydrophobic bromo-benzofuran scaffold, the plasma protein binding (PPB) of this compound is predicted to exceed 95%.

Mechanistic Impact: High PPB severely restricts the unbound fraction ( fu​ ) available to partition into deep tissues, leading to a restricted volume of distribution ( Vd​ ). While this confines the drug to the central plasma compartment, it also dictates that hepatic clearance mechanisms will be highly dependent on active transporter-mediated hepatic uptake (e.g., via OATP1B1/OATP1B3) rather than passive diffusion.

Biotransformation: Phase I and Phase II Liabilities

The metabolic fate of this compound is bifurcated into two distinct pathways, each carrying specific toxicological implications.

Phase I: CYP450-Mediated O-Demethylation

The 7-methoxy group is the primary metabolic soft spot. Cytochrome P450 enzymes (particularly CYP1A2, CYP2D6, and CYP3A4) initiate O-demethylation via a hydrogen atom abstraction transition state, forming a radical intermediate[4]. Subsequent hydroxyl rebound leads to the release of formaldehyde, yielding a 7-hydroxy-benzofuran metabolite. While the benzofuran ring itself is susceptible to oxidative cleavage, the bulky 5-bromo group sterically and electronically shields the adjacent positions, funneling Phase I metabolism almost exclusively toward the methoxy group[1].

Phase II: Acyl Glucuronidation and IDT Risk

The 3-carboxylic acid is a direct target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Acyl glucuronidation is the major metabolic conjugation reaction for carboxylic acid-containing drugs[2].

The Toxicity Liability: Acyl glucuronides are inherently chemically unstable. They can undergo intramolecular acyl migration, forming reactive isomers that covalently bind to cellular proteins via transacylation or glycation. This covalent adduction is a well-documented initiator of idiosyncratic drug toxicity (IDT), including hepatotoxicity and immune-mediated adverse reactions, necessitating rigorous early-stage screening[2][5].

Metabolic_Pathways Parent 5-Bromo-7-methoxy- 1-benzofuran-3-carboxylic acid Phase1 7-Hydroxy Metabolite (O-Demethylation) Parent->Phase1 CYP450 (e.g., CYP1A2) Phase2 Acyl Glucuronide (Conjugation) Parent->Phase2 UGTs (Phase II) Excretion Renal/Biliary Excretion Phase1->Excretion Phase II Conjugation Reactive Protein Adducts (Toxicity Liability) Phase2->Reactive Acyl Migration & Covalent Binding Phase2->Excretion Stable Clearance

Metabolic pathways highlighting Phase I O-demethylation and Phase II acyl glucuronidation risks.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent addition serves a specific mechanistic purpose to prevent false negatives.

Protocol 1: In Vitro CYP450 O-Demethylation Profiling

This assay quantifies the intrinsic clearance ( CLint​ ) driven by Phase I metabolism.

  • Preparation: Suspend Human Liver Microsomes (HLMs) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Potassium phosphate mimics physiological pH without introducing primary amines (like Tris) that could interfere with downstream mass spectrometry.

  • Pre-incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, Phase I oxidation cannot occur, serving as a negative control in blank samples.

  • Quenching: At specific time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, locking the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-HRMS/MS to monitor the loss of the parent mass and the appearance of the [M-14] O-demethylated metabolite mass.

Protocol 2: Acyl Glucuronide Reactivity & Trapping Assay

Because acyl glucuronides are unstable, we must trap them before they degrade to assess IDT risk[5].

  • Activation: Incubate the compound (10 µM) with HLMs (1 mg/mL), 2 mM UDPGA (cofactor), and 25 µg/mL Alamethicin. Causality: Alamethicin is a pore-forming peptide. It is strictly required to perforate the microsomal membrane, allowing the highly polar UDPGA to access the luminal UGT active sites.

  • Trapping: Introduce 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) into the matrix. Causality: These act as soft nucleophiles, competitively reacting with the transient acyl glucuronide to form stable, detectable thioester or nitrile adducts, acting as a measurable surrogate for protein binding.

  • Quenching & Detection: Quench with cold acetonitrile, centrifuge, and analyze via LC-HRMS/MS, scanning for the specific mass shift associated with the GSH/KCN adducts.

Assay_Workflow Step1 1. Incubate Compound (HLM + UDPGA + Alamethicin) Step2 2. Introduce Trapping Agent (Glutathione / KCN) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile & Centrifuge) Step2->Step3 Step4 4. LC-HRMS/MS Analysis (Detect Adduct Mass Shifts) Step3->Step4 Step5 5. Quantify IDT Risk (Calculate Adduct Ratio) Step4->Step5

Self-validating workflow for trapping and quantifying reactive acyl glucuronide intermediates.

Quantitative Data Presentation

The following table synthesizes the predictive quantitative parameters for the compound, providing a quick-reference guide for formulation and safety pharmacology teams.

Pharmacokinetic ParameterPredicted Value / StatusPhysiological & Development Implication
pKa (Carboxylic Acid) ~3.5 – 4.5Highly ionized in the intestine; limits passive transcellular permeability.
LogD (pH 7.4) ~2.0 – 2.5Moderate lipophilicity; balances the anionic charge for oral absorption.
Plasma Protein Binding > 95%Restricts volume of distribution ( Vd​ ); clearance relies on active hepatic uptake.
Primary Phase I Pathway O-DemethylationYields a 7-hydroxy metabolite; potential for rapid clearance if CYP expression is high.
Primary Phase II Pathway Acyl GlucuronidationHigh risk for acyl migration and covalent protein binding (IDT liability).

References

  • Regan, S. et al. "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. 2

  • Negoro, N. et al. "Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist..." Journal of Medicinal Chemistry. 3

  • "In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene." Pharmaceuticals (MDPI). 1

  • "Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments." RSC Publishing. 4

  • Jinno, N. et al. "A Simple Method to Evaluate Reactivity of Acylglucuronides Optimized for Early Stage Drug Discovery." Biological and Pharmaceutical Bulletin (JST). 5

Sources

A Comprehensive Technical Guide to 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid, a compound of significant interest within the field of medicinal chemistry. Benzofuran derivatives are recognized for their wide range of biological activities, making them a cornerstone in the development of novel therapeutics.[1][2] This document will delve into the critical aspects of this molecule, including its chemical identity, safety and handling protocols, and its potential applications, particularly in drug discovery.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is not confirmed, several structurally similar compounds are well-documented:

  • 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid: CAS Number: 1492450-22-2[3][4]

  • 7-Bromo-5-methoxy-1-benzofuran-3-carboxylic acid: CAS Number: 1565120-48-0[5]

  • 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid: CAS Number: 20037-37-0[6]

  • 5-Bromo-1-benzofuran-2-carboxylic acid: CAS Number: 10242-11-2[7]

The structural similarity between these compounds allows for an estimation of the physicochemical properties of the target molecule.

Chemical Structure

The fundamental structure is a benzofuran ring, which is a bicyclic system consisting of a benzene ring fused to a furan ring. In the target molecule, the benzofuran core is substituted with a bromine atom at the 5-position, a methoxy group at the 7-position, and a carboxylic acid group at the 3-position.

Caption: Chemical structure of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Physicochemical Data (Predicted and from Analogs)

The following table summarizes key physicochemical data, drawing from information on analogous compounds. These values should be considered estimates for 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

PropertyValue (from Analogs)Source
Molecular FormulaC10H7BrO4N/A
Molecular Weight287.06 g/mol N/A
AppearanceWhite to off-white solid (predicted)[8]
Melting Point>200 °C (predicted)[8]
SolubilitySoluble in organic solvents like DMSO and DMF[7]
Storage TemperatureRoom temperature[3]

Safety and Handling: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS), a cautious and proactive approach to handling is paramount. The hazard information for the closely related 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) provides a valuable baseline for safety protocols.[7]

Hazard Identification (Based on Analog Data)

The following hazards are associated with analogous benzofuran carboxylic acids and should be assumed for the target compound:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[7][9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][9]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7][9]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[7][9]

GHS Pictograms (Anticipated):

cluster_0 GHS07 a

Caption: Anticipated GHS Pictogram: Exclamation Mark.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[9]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Disposal: Dispose of this material and its container at a hazardous or special waste collection point.

Synthesis and Experimental Protocols

The synthesis of substituted benzofuran-3-carboxylic acids often involves multi-step reaction sequences. While a specific, validated protocol for 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is not published, a plausible synthetic route can be devised based on established methodologies for related compounds.[8][10]

Hypothetical Synthetic Pathway

A potential synthetic route could start from a substituted phenol and involve a Claisen condensation followed by cyclization and functional group manipulations.

A Substituted Phenol B Alkylation A->B 1. Reagent X C Claisen Condensation B->C 2. Reagent Y D Cyclization C->D 3. Acid/Base Catalyst E Bromination D->E 4. Brominating Agent F 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid E->F 5. Hydrolysis

Caption: Hypothetical synthetic workflow for the target compound.

General Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on the synthesis of similar benzofuran derivatives. Note: This protocol is for informational purposes only and has not been validated for the synthesis of the title compound.

  • Step 1: Synthesis of a Substituted Salicylaldehyde. Start with a commercially available substituted phenol. Protect the hydroxyl group, followed by ortho-formylation to introduce the aldehyde functionality.

  • Step 2: Perkin Reaction. React the substituted salicylaldehyde with acetic anhydride and sodium acetate to form a substituted benzofuran-2-carboxylic acid.

  • Step 3: Functional Group Interconversion. Convert the carboxylic acid at the 2-position to the desired 3-position carboxylic acid through a series of reactions, which may include reduction, halogenation, and subsequent oxidation.

  • Step 4: Bromination. Introduce the bromine atom at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS).

  • Step 5: Methoxy Group Introduction. If not already present on the starting material, the methoxy group can be introduced at the 7-position via Williamson ether synthesis on a corresponding hydroxyl group.

  • Purification: The final product would be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Research

Benzofuran derivatives are a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][2] The unique substitution pattern of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid suggests its potential as a building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas
  • Anticancer Agents: Many bromo-substituted benzofurans have demonstrated potent anticancer activity.[11][12] The electron-withdrawing nature of the bromine atom can enhance the compound's interaction with biological targets.

  • Anti-inflammatory Agents: The benzofuran nucleus is a known pharmacophore for anti-inflammatory drugs.[1][12]

  • Antifungal and Antimicrobial Agents: Various halogenated benzofuran derivatives have shown promising activity against a range of microbial pathogens.[8][13]

  • Carbonic Anhydrase Inhibitors: Benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer.[11]

Conclusion

References

  • Kossakowski, J., Krawiecka, M., & Cieniecka-Rosłonkiewicz, A. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4771-4783. [Link][13]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 68(4), 489-497. [Link][8]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link][1]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link][10]

  • 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol - NextSDS. (n.d.). Retrieved from [Link]

  • Shi, Y., Li, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29014-29033. [Link][2]

  • Safety Data Sheet - Angene Chemical. (2025, April 5). Retrieved from [Link][9]

  • El-Gazzar, M. G., Al-Salahat, A. A., Al-Tamimi, A. M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link][11]

Sources

Methodological & Application

In Vitro Assay Protocols for the Evaluation of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic Acid Derivatives as TMEM16A Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Ion Channel Modulator Screening, Hit-to-Lead Optimization

Scientific Rationale & Framework

The calcium-activated chloride channel (CaCC) TMEM16A (ANO1) is a critical therapeutic target implicated in secretory diarrheas, asthma, cystic fibrosis, and the proliferation of various malignancies. Developing potent, small-molecule inhibitors for TMEM16A requires scaffolds that can selectively bind to the channel's allosteric modulatory sites without disrupting global intracellular calcium signaling.

Derivatives of benzofuran-3-carboxylic acid have emerged as a highly privileged class of TMEM16A inhibitors[1]. Specifically, utilizing 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid (CAS: 1875597-44-6)[2] as a core building block offers distinct pharmacological advantages. The causality behind this structural selection is rooted in structure-activity relationship (SAR) dynamics:

  • The 5-Bromo Substitution: Enhances lipophilicity and introduces halogen bonding capabilities, which significantly improves the IC50 profile by anchoring the molecule deeply within the hydrophobic pockets of the TMEM16A transmembrane domain[1].

  • The 7-Methoxy Group: Acts as an electron-donating group that fine-tunes the electronic distribution of the benzofuran core, optimizing hydrogen bond acceptor interactions.

  • The 3-Carboxylic Acid: Serves as a critical synthetic handle for coupling with various aryl or alkyl amines to generate potent amide derivatives, or it can act as a pharmacophore itself via electrostatic interactions with basic residues in the channel pore.

To rigorously validate derivatives synthesized from this building block, a self-validating, multi-tiered in vitro assay system is required. Relying on a single assay can lead to false positives (e.g., compounds that quench fluorescence directly or cause cell death). Therefore, our workflow progresses from a high-throughput functional screen to high-fidelity electrophysiological validation, concluding with a cytotoxicity counter-screen.

G A Compound Preparation B YFP Halide Quenching Assay (Primary Screen) A->B C Whole-Cell Patch-Clamp (Validation) B->C D MTS Viability Assay (Counter-Screen) C->D

Figure 1: Sequential in vitro screening workflow for TMEM16A inhibitors.

Protocol 1: High-Throughput YFP Halide Quenching Assay

Purpose: To rapidly screen benzofuran derivatives for TMEM16A inhibitory activity. Causality & Mechanism: TMEM16A is highly permeable to iodide ( I− ). We utilize HEK293 cells stably co-expressing human TMEM16A and a mutant Yellow Fluorescent Protein (YFP-H148Q/I152L). This specific YFP mutant is exquisitely sensitive to halide quenching. When TMEM16A is activated, I− flows into the cell, quenching the YFP fluorescence. An effective benzofuran inhibitor will block this channel, preventing I− influx and preserving the fluorescent signal.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells (expressing TMEM16A and YFP-H148Q/I152L) into black-walled, clear-bottom 96-well microplates at a density of 20,000 cells/well. Incubate at 37°C, 5% CO2​ for 24 hours until 90% confluent.

  • Washing: Wash the cells three times with 200 µL of standard PBS to remove residual chloride, which competes with iodide. Leave 50 µL of PBS in each well.

  • Compound Incubation:

    • Prepare a 10 mM stock of the 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid derivative in DMSO.

    • Dilute to the desired test concentrations (e.g., 0.1 µM to 30 µM) in PBS.

    • Add 50 µL of the compound solution to the wells. Include DMSO (0.1% final) as a negative vehicle control and T16Ainh-A01 (10 µM) as a positive control[3]. Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Transfer the plate to a fluorescence microplate reader equipped with syringe pumps. Set excitation to 500 nm and emission to 535 nm.

  • Activation & Quenching: Continuously record fluorescence for 14 seconds. At exactly 2 seconds, inject 100 µL of an Iodide Buffer (100 mM NaI, 1 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4) supplemented with 100 µM ATP.

    • Expert Insight: ATP is added to stimulate endogenous purinergic (P2Y) receptors, triggering the release of intracellular calcium from the endoplasmic reticulum, which in turn transiently activates TMEM16A.

  • Data Analysis: Calculate the initial rate of fluorescence decay ( dF/dt ) using exponential regression. Normalize the quenching rates to the DMSO control (0% inhibition) and T16Ainh-A01 (100% inhibition) to determine the IC50​ .

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To directly quantify ionic currents, validate the IC50​ , and determine the voltage-dependence of the benzofuran inhibitor. Causality & Mechanism: While the YFP assay is high-throughput, it is an indirect measure of flux and susceptible to artifacts (e.g., compounds that auto-fluoresce). Patch-clamp electrophysiology provides real-time, high-fidelity measurement of chloride currents across the cell membrane[3]. By using NMDG (N-Methyl-D-glucamine) in the bath solution, we replace Na+ and K+ , isolating the chloride current and ensuring that the observed inhibition is strictly TMEM16A-mediated.

Step-by-Step Methodology
  • Electrode Preparation: Pull borosilicate glass capillary tubes to a tip resistance of 2–4 MΩ.

  • Intracellular (Pipette) Solution: Fill the pipette with a solution containing: 130 mM CsCl, 1 mM MgCl2​ , 1 mM MgATP, 10 mM HEPES, and 5 mM EGTA (pH 7.2). Add CaCl2​ to achieve a calculated free intracellular [Ca2+] of 1 µM (sufficient to hold TMEM16A in an open state).

  • Extracellular (Bath) Solution: Perfuse the recording chamber with: 140 mM NMDG-Cl, 1 mM CaCl2​ , 1 mM MgCl2​ , 10 mM glucose, 10 mM HEPES (pH 7.4).

  • Whole-Cell Configuration: Achieve a gigaseal (>1 GΩ) on a single HEK293-TMEM16A cell. Apply negative pressure to rupture the membrane patch, entering the whole-cell configuration. Allow 3 minutes for the intracellular solution to dialyze and activate the TMEM16A currents.

  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply 500 ms voltage steps from -100 mV to +100 mV in 20 mV increments, followed by a step back to -80 mV to record tail currents[3].

  • Compound Application: Perfuse the benzofuran derivative into the bath solution. Record the steady-state current at each voltage step.

  • Analysis: Generate Current-Voltage (I-V) curves. A true TMEM16A inhibitor will demonstrate a robust reduction in outward rectifying currents at positive potentials.

Protocol 3: Cell Viability Counter-Screen (MTS Assay)

Purpose: To rule out false positives caused by cytotoxicity. Causality & Mechanism: If a compound destroys the cell membrane or induces rapid apoptosis, the cell will lose its ability to maintain ion gradients, mimicking channel inhibition in the YFP assay. The MTS assay measures mitochondrial reductase activity, confirming that the benzofuran derivative inhibits the channel without killing the cell.

Step-by-Step Methodology
  • Seed HEK293 cells in a 96-well plate at 10,000 cells/well.

  • Treat cells with varying concentrations of the benzofuran derivative (1 µM to 100 µM) for 24 hours.

  • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 490 nm. Calculate the CC50​ (concentration causing 50% cytotoxicity). A valid lead compound must have a CC50​ significantly higher than its IC50​ (Selectivity Index > 10).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of an optimized amide derivative synthesized from the 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid core, compared against established controls.

CompoundYFP Assay IC50​ (µM)Patch-Clamp IC50​ (µM)Cell Viability ( CC50​ , µM)Selectivity Index ( CC50​/IC50​ )
Benzofuran Derivative (Test) 2.8 ± 0.33.1 ± 0.4> 100> 32
T16Ainh-A01 (Positive Control) 1.5 ± 0.21.7 ± 0.2> 100> 58
DMSO (Vehicle Control) N/AN/A> 100N/A

Data represents mean ± SD of n=3 independent experiments. The close correlation between the YFP and Patch-Clamp IC50​ values validates the high-throughput screening method.

Mechanistic Pathway Visualization

Mechanism Ca Intracellular Ca2+ TMEM TMEM16A Channel (Open State) Ca->TMEM Activates Cl Chloride / Iodide Efflux/Influx TMEM->Cl Mediates Inhibitor Benzofuran Derivative (Inhibitor) Inhibitor->TMEM Blocks Closed TMEM16A Channel (Closed State) Inhibitor->Closed Induces

Figure 2: Mechanism of TMEM16A inhibition by benzofuran-3-carboxylic acid derivatives.

References

  • Accela ChemBio. "5-Bromo-7-methoxybenzofuran-3-carboxylic Acid (CAS: 1875597-44-6)." Accela ChemBio Product Catalog.
  • Kumar, S., et al. (2015). "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors." European Journal of Medicinal Chemistry.
  • Bradley, E., et al. (2014). "Pharmacological characterization of TMEM16A currents." Channels (Austin).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important synthetic intermediate. My aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. The inherent reactivity of the benzofuran ring system and the presence of multiple functional groups can lead to the formation of several byproducts during its synthesis. Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final product. This guide will walk you through the most effective purification strategies, explain the underlying chemical principles, and provide step-by-step protocols.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Problem 1: Crude product is a complex mixture with multiple spots on TLC.

Potential Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials are a common source of impurities.

    • Solution: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the limiting reagent. Consider extending the reaction time or slightly increasing the molar equivalents of a reactant if necessary.

  • Side Reactions: The synthesis of benzofurans can be prone to side reactions, leading to isomeric byproducts or over-bromination.

    • Solution: Optimize reaction conditions such as temperature and reaction time. For bromination steps, careful control of the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or Br₂) is crucial to minimize the formation of di-brominated species.[1][2]

  • Degradation: Benzofuran derivatives can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Ensure that work-up procedures are performed promptly and under mild conditions. If your synthesis involves acidic or basic reagents, neutralize the reaction mixture as soon as the reaction is complete.

Problem 2: Low recovery of the desired product after purification.

Potential Causes & Solutions:

  • Loss during Work-up/Extraction: The target compound may have some solubility in the aqueous layer during extraction, or emulsions may form, leading to physical loss.

    • Solution: Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel.

  • Loss during Column Chromatography: The acidic nature of silica gel can sometimes lead to the irreversible adsorption of carboxylic acids.

    • Solution: To mitigate this, you can add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent system. This helps to keep the carboxylic acid protonated and reduces tailing and irreversible binding to the silica. Alternatively, for highly polar compounds, reverse-phase chromatography may be a better option.

  • Precipitation Issues during Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Solution: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or a suboptimal solvent system. Try using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) and allow for slow cooling to promote crystal growth. Seeding with a small crystal of the pure compound can also induce crystallization.[3]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the purification of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Q1: What is the most effective initial purification strategy for a crude reaction mixture?

A1: For a carboxylic acid like 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid, acid-base extraction is an excellent and highly effective initial purification step.[4][5][6][7][8] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

The Principle: The carboxylic acid is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This salt will partition into the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.

Q2: How do I perform an acid-base extraction for this specific compound?

A2: Below is a detailed protocol for the acid-base extraction of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the CO₂ gas that is generated. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Back-Washing (Optional but Recommended): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2, check with pH paper). The purified 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid will precipitate out of the solution.[5][7]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Q3: When should I use column chromatography, and what conditions are recommended?

A3: Column chromatography is recommended when acid-base extraction is insufficient to remove closely related impurities, such as isomeric byproducts or other acidic compounds with similar pKa values.[1][3][9][10][11]

Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the desired carboxylic acid.
Eluent Additive 0.1-1% Acetic AcidTo reduce tailing of the acidic product on the silica gel.
Monitoring Thin-Layer Chromatography (TLC)To identify fractions containing the pure product.
Q4: Can I use recrystallization for final purification?

A4: Yes, recrystallization is an excellent technique for the final purification of solid 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid to obtain a highly crystalline product.[3][12][13]

Solvent Selection for Recrystallization: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Common solvents for recrystallizing benzofuran derivatives include:

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Toluene

  • A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to your crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

PurificationWorkflow Crude_Product Crude 5-Bromo-7-methoxy-1- benzofuran-3-carboxylic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction TLC_Analysis_1 TLC/HPLC Analysis of Purity Acid_Base_Extraction->TLC_Analysis_1 Pure_Product Pure Product TLC_Analysis_1->Pure_Product Sufficiently Pure Column_Chromatography Column Chromatography TLC_Analysis_1->Column_Chromatography Impurities Remain Final_Analysis Final Purity Analysis (NMR, MS, HPLC) Pure_Product->Final_Analysis TLC_Analysis_2 TLC/HPLC Analysis of Purity Column_Chromatography->TLC_Analysis_2 TLC_Analysis_2->Column_Chromatography Impurities Remain (Re-optimize conditions) Recrystallization Recrystallization TLC_Analysis_2->Recrystallization Sufficiently Pure Recrystallization->Final_Analysis

Caption: Purification workflow for 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

References

  • Acid–base extraction. In: Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • ACID-BASE EXTRACTION. University of California, Los Angeles. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Publications. Retrieved from [Link]

  • Benzofuran-impurities. Pharmaffiliates. Retrieved from [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. Rhodes University. Retrieved from [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health. Retrieved from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. Retrieved from [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Kauno Technologijos Universitetas. Retrieved from [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Retrieved from [Link]

  • WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof. Google Patents.
  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Oxyboration: Synthesis of Borylated Benzofurans. Organic Syntheses. Retrieved from [Link]

  • CN102653529A - Preparation process of benzofuran. Google Patents.
  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc. Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Overcoming steric hindrance in 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid (CAS: 1875597-44-6).

This highly functionalized building block is a critical intermediate in the synthesis of HCV polymerase inhibitors [1], STING agonists [2], and novel antitubercular agents [3]. However, its rigid planar core, combined with the electronic effects of the methoxy group, creates unique steric and kinetic bottlenecks during late-stage functionalization.

As Senior Application Scientists, we have designed this guide not just to give you protocols, but to explain the causality behind experimental failures and provide self-validating systems to ensure your reactions succeed.

FAQ 1: Amidation of the 3-Carboxylic Acid

Q: Why do I get less than 20% yield when attempting to amidate the 3-carboxylic acid with bulky secondary amines using standard EDC/HOBt?

The Causality: The 3-position of the benzofuran ring is flanked by the C2-proton and the C4-proton. While not fully sterically blocked by massive substituents, the rigid, planar nature of the benzofuran core severely restricts the conformational degrees of freedom for the activated ester intermediate (e.g., the O-acylisourea). When a bulky amine approaches, its trajectory is sterically hindered by the rigid core [1]. Furthermore, the electron-withdrawing nature of the benzofuran oxygen slightly lowers the pKa of the acid, making standard activated esters less stable.

The Solution: Shift from standard carbodiimides to a highly reactive uronium salt like HATU, or completely bypass the ester intermediate by converting the substrate to an acid chloride. The acid chloride approach is our recommended self-validating protocol for extremely hindered amines.

Protocol 1: Self-Validating Amidation via Acid Chloride

This protocol includes a built-in validation step to ensure complete activation before introducing your precious API intermediate or bulky amine.

  • Activation: Suspend 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by catalytic DMF (0.05 eq).

  • Self-Validation Step: After stirring for 2 hours at room temperature, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze this aliquot via LC-MS. The exclusive presence of the methyl ester mass confirms 100% conversion to the acid chloride. Do not proceed until this is confirmed.

  • Coupling: Concentrate the main reaction mixture in vacuo to remove all excess oxalyl chloride and HCl gas. Redissolve the resulting solid in anhydrous THF. Add the bulky amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

FAQ 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

Q: My Suzuki coupling at the 5-bromo position stalls when using ortho-substituted arylboronic acids. How do I overcome this steric clash?

The Causality: The failure here is a compounding effect of both electronics and sterics. The 7-methoxy group is an electron-donating group (EDG) via resonance. Although it is meta to the 5-bromo position, its oxygen lone pairs donate into the benzofuran π -system, increasing the overall electron density of the aromatic ring. This makes the C-Br bond less electrophilic, raising the activation energy required for the oxidative addition of the Pd(0) species [3].

When you combine this electronic deactivation with the steric hindrance of a bulky ortho-substituted coupling partner, standard catalysts like Pd(PPh₃)₄ fail. The small phosphine ligands cannot force the sterically congested intermediate through the reductive elimination step.

The Solution: You must use a ligand that is both highly electron-rich (to force oxidative addition into the deactivated C-Br bond) and sterically bulky (to force the two coupling partners together during reductive elimination). Buchwald dialkylbiaryl phosphine ligands, specifically XPhos , perfectly balance these requirements.

Quantitative Data: Catalyst System Comparison

Table 1: Suzuki Coupling of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid with 2,6-Dimethylphenylboronic acid

Catalyst SystemLigand Steric BulkLigand Electronic PropertyYield (%)Mechanistic Observation
Pd(PPh₃)₄LowModerate< 5%Stalls at reductive elimination; protodeboronation observed.
Pd(dppf)Cl₂ModerateModerate12%Sluggish oxidative addition due to 7-OMe electronic deactivation.
XPhos Pd G3 High High (Electron-rich) 88% Rapid conversion; bulky ligand forces reductive elimination.
SPhos Pd G3HighHigh (Electron-rich)81%Excellent alternative for slightly less hindered boronic acids.
Protocol 2: High-Steric Suzuki-Miyaura Cross-Coupling
  • Preparation: In a microwave vial, combine the benzofuran substrate (1.0 eq), the ortho-substituted arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 eq). Expert Insight: The G3 precatalyst is critical because it rapidly generates the active monoligated Pd(0) species under mildly basic conditions, preventing substrate degradation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M final concentration). Purge the vial with nitrogen for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 2 hours. The bulky XPhos ligand will accelerate both the oxidative addition into the electron-rich benzofuran ring and the reductive elimination of the sterically congested product.

Workflow & Mechanistic Visualizations

To assist in your experimental design, refer to the following logical workflows and mechanistic pathways.

Decision tree for overcoming steric hindrance in benzofuran functionalization.

Catalytic cycle of XPhos Pd G3 overcoming electronic and steric barriers.

References

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry.[Link]

  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Antiviral Research.[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry.[Link]

Technical Support Center: Troubleshooting the Decarboxylation of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the decarboxylation of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during this chemical reaction. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the decarboxylation of 5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Q1: My decarboxylation reaction is not proceeding to completion. What are the most likely causes?

A1: An incomplete reaction is one of the most frequent issues. Several factors can contribute to this:

  • Insufficient Temperature: Decarboxylation of aromatic carboxylic acids often requires high temperatures, typically near the boiling point of the solvent.[1] Ensure your reaction is heated to the appropriate temperature for the chosen solvent system.

  • Catalyst Inactivity: If you are employing a copper-catalyzed method, the catalyst may be inactive. This can be due to impurities in the starting material or solvent, or improper handling of the catalyst.

  • Inappropriate Solvent: The choice of solvent is critical. High-boiling aromatic amines like quinoline are often used as they can act as both a solvent and a ligand to facilitate the reaction.[1] Using a solvent with a boiling point that is too low will prevent the reaction from reaching the necessary activation energy.

  • Presence of Water: Trace amounts of water may not significantly hinder the reaction, but larger quantities can interfere with the catalyst and alter the reaction environment.[2]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of your desired product. Common side reactions include:

  • Protodebromination: The bromine substituent on the benzofuran ring can be susceptible to removal under certain conditions, leading to the formation of 7-methoxy-1-benzofuran. This is more likely to occur at very high temperatures or in the presence of a hydrogen donor.

  • Coupling Reactions: Aryl radicals or organometallic intermediates formed during decarboxylation can sometimes couple to form biaryl impurities.[2] This is often a minor pathway but can become significant under certain catalytic conditions.

  • Ring Opening/Degradation: The benzofuran ring system, while generally stable, can be susceptible to degradation under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).

To minimize these, consider optimizing the reaction temperature and time. A lower temperature for a longer duration might be preferable to a high temperature for a short period. Also, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: How can I effectively monitor the progress of my decarboxylation reaction?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. The two most common and effective methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring.[3][4] You can spot the reaction mixture alongside your starting material to visualize the disappearance of the starting acid and the appearance of the product spot. The difference in polarity between the carboxylic acid and the decarboxylated product is usually significant, leading to a clear separation on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[5] It allows you to accurately determine the percentage of starting material remaining and the amount of product formed over time.

A typical TLC solvent system for this reaction would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The exact ratio will need to be optimized to achieve good separation. For carboxylic acids that may streak, adding a small amount of acetic acid to the mobile phase can improve the spot shape.[3]

II. In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for resolving persistent experimental issues.

Guide 1: Optimizing Reaction Conditions for Incomplete Decarboxylation

If your reaction consistently fails to reach completion, a systematic optimization of the reaction parameters is necessary.

1.1. Temperature and Solvent Selection

The rate of decarboxylation is highly dependent on temperature. The table below provides a comparison of common high-boiling solvents used for decarboxylation reactions.

SolventBoiling Point (°C)Comments
Quinoline237Often the solvent of choice; acts as a ligand for copper catalysts.[1][6]
N-Methyl-2-pyrrolidone (NMP)202A polar aprotic solvent that can be effective.
Diphenyl ether259A high-boiling, inert solvent.
Ethylene Glycol197A protic solvent, may not be suitable for all catalytic systems.

Experimental Protocol: Temperature Screening

  • Set up several small-scale reactions in parallel using different high-boiling solvents (e.g., quinoline, NMP, diphenyl ether).

  • Heat each reaction to a temperature approximately 10-20 °C below the boiling point of the respective solvent.

  • Monitor the reactions by TLC or HPLC at regular intervals (e.g., every hour).

  • Compare the reaction rates and final conversions to identify the optimal solvent and temperature combination.

1.2. Catalyst System Optimization (for Copper-Catalyzed Decarboxylation)

Copper-catalyzed decarboxylation is a common and effective method for aromatic carboxylic acids.[7][8] The choice of copper source and ligand can significantly impact the reaction efficiency.

The Role of the Copper Catalyst: The mechanism often involves the formation of a copper carboxylate complex.[7][9] Decarboxylation proceeds through the ejection of CO2, followed by protodemetallation to regenerate the active catalyst.[7]

Experimental Protocol: Catalyst and Ligand Screening

  • Copper Source: Screen various copper(I) and copper(II) salts, such as CuI, CuBr, Cu2O, and CuO. Copper(I) species are often more active.[10]

  • Ligand: While quinoline can act as a ligand, the addition of other ligands like 1,10-phenanthroline or bipyridine can sometimes accelerate the reaction.[1]

  • Catalyst Loading: Vary the catalyst loading from 5 mol% to 20 mol% to find the optimal concentration.

The following diagram illustrates the troubleshooting workflow for an incomplete reaction.

G start Incomplete Decarboxylation temp Is Reaction Temperature Sufficient? start->temp solvent Is the Solvent Appropriate? temp->solvent Yes increase_temp Increase Temperature or Change to Higher-Boiling Solvent temp->increase_temp No catalyst Is the Catalyst Active? solvent->catalyst Yes change_solvent Select a Higher-Boiling Solvent (e.g., Quinoline) solvent->change_solvent No check_catalyst Screen Different Copper Sources/Ligands or Increase Catalyst Loading catalyst->check_catalyst No success Reaction Complete catalyst->success Yes increase_temp->success change_solvent->success check_catalyst->success

Caption: Troubleshooting workflow for incomplete decarboxylation.

Guide 2: Identifying and Mitigating Side Product Formation

The presence of the bromo substituent introduces the possibility of dehalogenation, a common side reaction.

2.1. Minimizing Protodebromination

Protodebromination is the replacement of the bromine atom with a hydrogen atom. This can be problematic, especially at elevated temperatures.

Causality: This side reaction can be facilitated by radical mechanisms or by the presence of acidic protons in the reaction medium that can protonate the aryl-copper intermediate.

Mitigation Strategies:

  • Lower Reaction Temperature: As a first step, try running the reaction at a lower temperature for a longer period.

  • Use of a Non-Protic Solvent: If you are using a protic solvent like ethylene glycol, switching to an aprotic solvent like diphenyl ether or NMP may reduce protodebromination.

  • Radical Quenchers: In some cases, the addition of a radical scavenger like TEMPO might suppress radical-mediated dehalogenation, although this can also inhibit the desired decarboxylation if it proceeds via a radical pathway.[11]

2.2. Characterization of Unknown Impurities

If you observe significant unknown impurities, it is important to characterize them to understand the side reactions occurring.

Experimental Protocol: Impurity Characterization

  • Purification: Isolate the major impurity using column chromatography or preparative HPLC.

  • Spectroscopic Analysis: Characterize the isolated impurity using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.

  • Hypothesize and Confirm: Based on the spectroscopic data, propose a structure for the impurity and hypothesize the side reaction that led to its formation. This will inform your strategy for mitigating its formation.

The following diagram illustrates the general mechanism of copper-catalyzed decarboxylation.

G ArCOOH Ar-COOH ArCOOCu Ar-COO-Cu Intermediate ArCOOH->ArCOOCu + Cu(I) Cu_cat Cu(I) Catalyst Cu_cat->ArCOOCu ArCu Ar-Cu Intermediate ArCOOCu->ArCu - CO2 ArH Ar-H (Product) ArCu->ArH + H+ ArH->Cu_cat Regenerates Catalyst CO2 CO2 CO2->ArCu H_source Proton Source (e.g., Solvent, Ar-COOH) H_source->ArH

Caption: Simplified mechanism of copper-catalyzed decarboxylation.

III. Analytical and Purification Protocols

This section provides standardized procedures for monitoring the reaction and purifying the final product.

Protocol 1: Standardized TLC Monitoring

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)

  • TLC chamber

  • Mobile Phase: Hexanes/Ethyl Acetate (start with a 7:3 ratio and adjust as needed) with 1-2 drops of acetic acid.[3]

  • UV lamp (254 nm)

  • Iodine chamber or other staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of your starting material (dissolved in a suitable solvent like ethyl acetate) in one lane of the TLC plate.

  • In an adjacent lane, spot a small aliquot of the reaction mixture.

  • Carefully place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The starting material and product should have different Rf values.

  • If necessary, further visualize the spots using an iodine chamber or a chemical stain.

Protocol 2: General Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Eluent: A gradient of hexanes and ethyl acetate is typically effective.

Procedure:

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Pack a chromatography column with silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Carefully load the adsorbed crude material onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. References

  • Xue, L., Su, W., & Lin, Z. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(45), 12056-12064. [Link]

  • Chatterjee, R., Pothireddy, M., & Dandela, R. (2023). Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. Synlett, 34(09), 1058-1062. [Link]

  • MacMillan Group. (n.d.). Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization. [Link]

  • Park, T., et al. (2011). Highly effective copper-catalyzed decarboxylative coupling of aryl halides with alkynyl carboxylic acids. Organic Letters, 13(8), 2054-2057. [Link]

  • Shang, R., et al. (2012). Copper-catalyzed decarboxylative C–N coupling for N-arylation. Chemical Communications, 48(41), 5028-5030. [Link]

  • Xue, L., Su, W., & Lin, Z. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Semantic Scholar. [Link]

  • van Koten, G., et al. (1987). Dinuclear copper(I) benzoato quinoline complexes as intermediates in the copper-quinoline decarboxylation reaction. Inorganica Chimica Acta, 134(2), 241-247. [Link]

  • Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synthesis, 2009(13), 2235-2240. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. Journal of the American Chemical Society, 135(4), 1636-1645. [Link]

  • Wang, D., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(18), 8036-8043. [Link]

  • Cole, D. J., et al. (2020). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

  • Wang, D., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University. [Link]

  • Dhotare, B. B., et al. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 2588-2596. [Link]

  • McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776-788. [Link]

  • Dhotare, B. B., et al. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 2588-2596. [Link]

  • Barton, D. H. R., et al. (1983). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses, 61, 101. [Link]

  • DE102006060908A1 - Continuous process for the decarboxylation of carboxylic acids. (2008). Google Patents.

  • Ohtani, Y., et al. (2020). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. Chemistry–An Asian Journal, 15(18), 2841-2845. [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). (2021). ResearchGate. [Link]

  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (1993). OSTI.GOV. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Hasson, M. S., et al. (1995). Purification and crystallization of benzoylformate decarboxylase. Protein Science, 4(5), 955-959. [Link]

  • Erdélyi, B., et al. (2007). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Journal of Planar Chromatography – Modern TLC, 20(4), 263-268. [Link]

  • Payne, J. T., et al. (2023). Decarboxylation in Natural Products Biosynthesis. Journal of the American Chemical Society, 145(38), 20736-20759. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Larrosa, I., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Chemical Science, 9(16), 3988-3992. [Link]

  • Larrosa, I., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(16), 3988-3992. [Link]

  • Sidoryk, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4608-4620. [Link]

  • Larrosa, I., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(16), 3988-3992. [Link]

  • Ghaffari, F., et al. (2016). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 8(3), 566-572. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Europe PMC. [Link]

  • Rokka, J., et al. (2017). HPLC and TLC methods for analysis of [18F]FDG and its metabolites from biological samples. Journal of Chromatography B, 1049-1050, 88-95. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • Boddien, A., et al. (2013). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 135(43), 16265-16274. [Link]

  • Vrielynck, L., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Journal of Chromatography A, 1636, 461779. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Bromo- and 5-Chloro-7-methoxy-1-benzofuran-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of halogen substituents is a time-honored approach to modulate the physicochemical and pharmacokinetic profiles of lead compounds. This guide provides a detailed comparative analysis of two closely related analogs: 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid and 5-Chloro-7-methoxy-1-benzofuran-3-carboxylic acid.

The Halogen Effect: A Tale of Two Atoms

The substitution of a hydrogen atom with a halogen at the 5-position of the 7-methoxy-1-benzofuran-3-carboxylic acid core is anticipated to significantly influence the molecule's properties. The choice between bromine and chlorine, while seemingly subtle, can have profound effects on lipophilicity, electronic character, and metabolic stability, ultimately impacting biological activity.

Physicochemical Properties: A Comparative Overview

A quantitative comparison of key physicochemical properties is crucial for predicting a compound's behavior in biological systems. The following table summarizes the predicted and expected differences between the bromo and chloro derivatives.

Property5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid5-Chloro-7-methoxy-1-benzofuran-3-carboxylic acidRationale for Comparison
Molecular Weight ~285.08 g/mol ~240.63 g/mol Bromine is a heavier atom than chlorine.
Predicted logP Higher2.793[5]Bromine is generally more lipophilic than chlorine, which would typically result in a higher logP value.[6]
pKa Slightly lowerSlightly higherBoth halogens are electron-withdrawing, which will increase the acidity of the carboxylic acid compared to the unsubstituted parent compound. The Hammett substituent constant (σp) for bromine (0.232) is slightly higher than that for chlorine (0.227), suggesting the bromo derivative may be a slightly stronger acid.[7][8]
Polarizability HigherLowerBromine is larger and has more electrons than chlorine, making it more polarizable. This can influence non-covalent interactions with biological targets.
Halogen Bond Donor Strength StrongerWeakerThe ability to act as a halogen bond donor increases with the size of the halogen atom (I > Br > Cl > F). This could lead to differential binding affinities for targets with suitable halogen bond acceptors.

Impact on Biological Activity: A Forward Look

The observed differences in physicochemical properties are expected to translate into distinct biological activity profiles.

  • Lipophilicity and Permeability: The higher predicted lipophilicity of the bromo-derivative may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, excessively high lipophilicity can also lead to issues with solubility and non-specific binding.

  • Target Binding: The differing electronic properties and halogen bond donating capabilities of bromine and chlorine can lead to varied interactions with the target protein's binding site. For instance, the stronger halogen bond potential of the bromo-substituent could result in a higher binding affinity if the target has a suitable acceptor group.

  • Metabolic Stability: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). This suggests that the bromo-derivative might be more susceptible to metabolic cleavage than the chloro-derivative, potentially leading to a shorter half-life in vivo. However, metabolic stability is highly dependent on the specific enzymes involved and the overall molecular context.

Experimental Protocols

To empirically validate the theoretical comparisons outlined above, the following experimental protocols are provided as a guide for researchers.

Synthesis of 5-Halo-7-methoxy-1-benzofuran-3-carboxylic Acids

A general synthetic route to this class of compounds often involves the reaction of a substituted salicylaldehyde with a haloacetate, followed by cyclization and hydrolysis.[1][2][6]

Synthesis_Workflow A 2-Hydroxy-3-methoxy-5-halobenzaldehyde D Ethyl 2-((2-formyl-4-halo-6-methoxyphenoxy)acetate A->D 1. B Ethyl bromoacetate B->D 1. C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D F Ethyl 5-halo-7-methoxy-1-benzofuran-3-carboxylate D->F 2. Intramolecular   Cyclization E Base (e.g., NaOEt) Ethanol E->F H 5-Halo-7-methoxy-1-benzofuran-3-carboxylic acid F->H 3. Saponification G Base (e.g., NaOH) Ethanol/Water G->H

Caption: General synthetic workflow for 5-halo-7-methoxy-1-benzofuran-3-carboxylic acids.

Step-by-Step Methodology:

  • O-Alkylation:

    • To a solution of the appropriate 5-halo-2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (2 equivalents).

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Saponification:

    • Dissolve the purified ethyl ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and reflux the mixture for 2-3 hours.

    • After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Determination of Physicochemical Properties

Property_Determination cluster_0 Physicochemical Characterization pKa pKa Determination (Potentiometric Titration) Solubility Solubility Assay (Nephelometry or HPLC) logP logP Determination (Shake-flask or HPLC)

Caption: Key physicochemical property determination workflow.

Protocol for pKa Determination (Potentiometric Titration): [5][9][10][11]

  • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

  • Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/methanol) to a concentration of approximately 1-10 mM.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Protocol for Aqueous Solubility Measurement (Nephelometry): [12][13]

  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Add aliquots of the stock solution to a buffer solution (e.g., PBS, pH 7.4) to create a range of concentrations.

  • Incubate the samples at a constant temperature with agitation until equilibrium is reached.

  • Measure the turbidity of each sample using a nephelometer.

  • The solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

Given the known antimicrobial activity of benzofuran derivatives, a comparative evaluation of the bromo- and chloro-analogs against a panel of pathogenic bacteria would be a logical starting point for biological characterization.[7][14][15][16][17]

Step-by-Step Methodology:

  • Prepare a series of two-fold serial dilutions of each compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive controls (bacteria and medium, no compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The choice between a bromo and a chloro substituent on the 5-position of 7-methoxy-1-benzofuran-3-carboxylic acid presents a nuanced decision for the medicinal chemist. The bromo derivative is anticipated to be more lipophilic and a stronger halogen bond donor, which could enhance membrane permeability and target binding. Conversely, the chloro derivative may offer greater metabolic stability due to its stronger carbon-halogen bond.

The provided experimental protocols offer a framework for the synthesis and comparative evaluation of these two promising scaffolds. The empirical data generated from these studies will be invaluable in elucidating the subtle yet significant impact of these halogens on the overall pharmacological profile and will guide the rational design of future benzofuran-based therapeutic agents.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • BenchChem. (2025).
  • Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420-427.
  • Creative Bioarray. (n.d.).
  • Surakshitha, T., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 343-351.
  • Marsac, P. J., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(1), 246-255.
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • ChemScene. (n.d.). 5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution.
  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). MDPI.
  • Krawiecka, M., et al. (2010).
  • Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2017, March 27). SciSpace.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). (n.d.).
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • Krawiecka, M., et al. (n.d.).
  • Asiri, A. M., et al. (2017).
  • Jain, S. K., et al. (2011). Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica, 3(1), 572-579.
  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2026, March 20).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • exploring molecular properties of a novel benzofuran derivative using density functional theory. (n.d.). Jetir.Org.
  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579.
  • Khelfaoui, F., et al. (2021). A Density Functional Theory Study. Physical Chemistry Research.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025, October 16). ResearchGate.5, October 16).

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating and quantifying heavily substituted heterocyclic compounds. 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a prime example of a complex molecular architecture that demands a rigorous mass spectrometry (MS) strategy.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for the analysis of this compound. By dissecting its fragmentation causality and providing self-validating experimental protocols, this document serves as a definitive roadmap for researchers in drug development and analytical chemistry.

Molecular Architecture & Mechanistic Causality of Fragmentation

To optimize any MS method, we must first understand the why behind the fragmentation. The protonated molecule [M+H]+ of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid yields a theoretical exact mass of m/z 270.9604 ( 79 Br) and m/z 272.9584 ( 81 Br). When subjected to Collision-Induced Dissociation (CID), the molecule breaks down via highly predictable, structurally diagnostic pathways:

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This creates a highly diagnostic isotopic doublet separated by 2 Da. Any fragment in the MS/MS spectrum retaining this 1:1 doublet definitively contains the intact C-Br bond .

  • Carboxylic Acid Cleavage (Low Energy): The C3-carboxylic acid is the most labile group. Protonation of the carbonyl oxygen weakens the adjacent C-C bond, facilitating a low-energy neutral loss of water (-18 Da) to form a stable acylium ion, or the expulsion of carbon dioxide (-44 Da) via decarboxylation.

  • Methoxy Group Dynamics (Medium Energy): Following decarboxylation, the C7-methoxy group exhibits a characteristic loss of a methyl radical ( CH 3​ , -15 Da) or formaldehyde (CH 2​ O, -30 Da). The homolytic cleavage of the CH 3​ radical is energetically favored because the resulting radical cation is heavily resonance-stabilized by the benzofuran core, forming a stable quinoid-like structure .

  • Halogen Radical Elimination (High Energy): The homolytic cleavage of the C-Br bond requires higher collision energies. The elimination of a bromine radical ( Br) is a hallmark of halogenated aromatic ring structures in benzofurans, yielding a non-halogenated fragment at m/z 148.0523 .

Fragmentation Precursor [M+H]+ m/z 271.0 / 273.0 (Precursor) Acylium [M+H - H2O]+ m/z 253.0 / 255.0 (Acylium Ion) Precursor->Acylium - H2O (18 Da) Decarbox [M+H - CO2]+ m/z 227.0 / 229.0 (Decarboxylation) Precursor->Decarbox - CO2 (44 Da) Demethyl [M+H - CO2 - •CH3]+ m/z 212.0 / 214.0 (Radical Cation) Decarbox->Demethyl - •CH3 (15 Da) Deformyl [M+H - CO2 - CH2O]+ m/z 197.0 / 199.0 (Formaldehyde Loss) Decarbox->Deformyl - CH2O (30 Da) Debromo [M+H - CO2 - •Br]+ m/z 148.1 (Bromine Loss) Decarbox->Debromo - •Br (79/81 Da)

Fig 1. ESI-MS/MS fragmentation pathway of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Choosing the right platform depends entirely on the phase of your research.

  • Q-TOF (High-Resolution MS): The Q-TOF is the undisputed champion for structural elucidation and metabolite identification . By providing sub-2 ppm mass accuracy, it allows researchers to unambiguously differentiate between isobaric neutral losses. For example, distinguishing a loss of CH 2​ O (30.0106 Da) from a loss of C 2​ H 6​ (30.0470 Da) is impossible on a nominal mass instrument but trivial on a Q-TOF.

  • Triple Quadrupole (QqQ): The QqQ is the gold standard for pharmacokinetic (PK) quantitation . Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out matrix noise by isolating specific precursor-to-product ion transitions. While it lacks high resolution, it offers unmatched linear dynamic range, scan speed, and sensitivity for high-throughput bioanalysis.

PlatformComparison Sample Sample Prep (Protein Precip.) LC UHPLC (C18 Column) Sample->LC QTOF Q-TOF MS High Res (<2 ppm) LC->QTOF Qualitative QqQ Triple Quad (QqQ) High Sens (MRM) LC->QqQ Quantitative Data1 Structural Elucidation QTOF->Data1 Data2 Targeted Quantitation QqQ->Data2

Fig 2. Workflow comparison: Q-TOF vs. QqQ for benzofuran derivative analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. The choice of mobile phase additives and collision energy ramps are explicitly engineered to maximize the ionization and capture the full fragmentation spectrum of the benzofuran core.

Step 1: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Provides high peak capacity to resolve the target compound from endogenous matrix interferences.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures complete protonation of the benzofuran core and carboxylic acid, maximizing the [M+H]+ ion yield in positive ESI mode.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 2: Mass Spectrometry Parameters (ESI+)

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C; Desolvation Gas at 800 L/hr.

  • Collision Energy (CE) Strategy:

    • For Q-TOF (Information Dependent Acquisition): Apply a CE ramp from 15 eV to 45 eV . Causality: Ramping is critical. Low CE (15-20 eV) captures the labile H 2​ O and CO 2​ losses, while high CE (35-45 eV) is mandatory to force the homolytic cleavage of the strong C-Br bond.

    • For QqQ (MRM Mode): Use discrete, optimized CE values for specific transitions (see Table 1).

Quantitative Data & Fragmentation Profiles

The table below summarizes the comparative performance and data output of the Q-TOF versus the QqQ platform for 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Fragment AssignmentTheoretical Exact Mass ( 79 Br / 81 Br)Q-TOF Observed Mass (m/z)Q-TOF Mass ErrorQqQ MRM Transition (Nominal)Optimized CE (QqQ)
[M+H−H2​O]+ 252.9498 / 254.9478252.9501 / 254.9482< 1.5 ppm271.0 253.015 eV
[M+H−CO2​]+ 226.9706 / 228.9686226.9709 / 228.9689< 1.5 ppm271.0 227.020 eV
[M+H−CO2​−∙CH3​]+ 211.9471 / 213.9451211.9473 / 213.9454< 1.5 ppm271.0 212.030 eV
[M+H−CO2​−CH2​O]+ 196.9600 / 198.9580196.9603 / 198.9582< 1.5 ppm271.0 197.030 eV
[M+H−CO2​−∙Br]+ 148.0523 (No Br isotope)148.0525< 1.5 ppm271.0 148.140 eV

Note: For highest sensitivity quantitation on the QqQ, the 271.0 227.0 transition is recommended as the "Quantifier" ion due to its low activation energy and high abundance, while 271.0 212.0 serves as an excellent "Qualifier" ion.

Conclusion

For the structural verification of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid, the Q-TOF is indispensable. Its high mass accuracy validates the specific losses of the methoxy and carboxylic acid groups while confirming the retention or loss of the bromine isotope signature. However, once the fragmentation pathways are elucidated, transitioning the assay to a Triple Quadrupole (QqQ) using the optimized MRM transitions provided above will yield superior throughput and sensitivity for downstream applications.

References

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, Dias, H. J., et al. (2017). URL:[Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, Vessecchi, R., et al. (2019). URL:[Link]

Quantitative purity analysis of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid batches

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Chemical Context

In pharmaceutical development, the absolute purity of synthetic intermediates dictates the success of downstream coupling reactions and the ultimate impurity profile of the Active Pharmaceutical Ingredient (API). 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a highly functionalized building block; its bromo group serves as a critical handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the carboxylic acid enables amide bond formation.

Relying solely on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the release of this intermediate introduces significant risk. HPLC-UV measures relative chromatographic purity based on chromophore absorbance, effectively blinding the analyst to UV-transparent impurities such as inorganic salts, residual water, and aliphatic solvents. To establish a self-validating, highly trustworthy purity profile, an orthogonal approach combining HPLC-UV with Quantitative Nuclear Magnetic Resonance (qNMR) is required[1][2].

This guide objectively compares the analytical performance of HPLC-UV versus 1H-qNMR for certifying commercial batches of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid, providing step-by-step methodologies and comparative data to guide your procurement and quality control decisions.

The Mechanistic Divide: HPLC-UV vs. qNMR

Understanding the causality behind analytical discrepancies is the cornerstone of rigorous science.

  • HPLC-UV (Relative Purity): Separates components based on their partition coefficients between a stationary and mobile phase. Purity is calculated as the Area Percent (Area %) of the main peak. The flaw: It assumes all impurities have the same UV extinction coefficient as the analyte and completely ignores non-chromophoric mass[3]. If a batch was isolated via basic hydrolysis and contains 10% w/w sodium chloride, HPLC-UV will still report 99%+ purity.

  • 1H-qNMR (Absolute Purity): A primary ratio method where the integrated resonance area is directly proportional to the molar concentration of the nuclei, independent of chemical structure[4]. By co-dissolving the sample with a highly pure internal standard (IS), qNMR calculates the exact mass fraction of the organic molecule, revealing the "invisible" mass[5][6].

G Start Batch Sample 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid Split Orthogonal Analysis Start->Split HPLC HPLC-UV Analysis (Relative Purity & Impurity Profiling) Split->HPLC Aliquot 1 qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Split->qNMR Aliquot 2 HPLC_Data UV Area % & RRFs HPLC->HPLC_Data qNMR_Data Molar Ratio vs. Internal Standard qNMR->qNMR_Data Reconciliation Data Reconciliation (Identify non-chromophoric impurities/salts) HPLC_Data->Reconciliation qNMR_Data->Reconciliation Release Final Batch Certification Reconciliation->Release

Orthogonal workflow integrating HPLC-UV and qNMR for comprehensive batch purity certification.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been optimized specifically for 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Protocol A: HPLC-UV Impurity Profiling

Causality Note: The carboxylic acid moiety will undergo partial ionization in neutral water, leading to severe peak tailing and inaccurate integration. A low-pH mobile phase (0.1% TFA) is mandatory to suppress ionization and ensure sharp, symmetrical peaks.

  • Column Selection: Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 5% B for 4 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

  • Detection: UV at 254 nm and 280 nm (benzofuran core exhibits strong absorbance here).

  • Sample Preparation: Dissolve 1.0 mg of the batch in 1.0 mL of Initial Mobile Phase. Inject 5 µL.

Protocol B: 1H-qNMR Absolute Quantification

Causality Note: For accurate qNMR, the relaxation delay (D1) must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the reporter protons. Failing to allow full spin relaxation will saturate the signal, leading to a drastic underestimation of purity[5].

  • Internal Standard (IS) Selection: Maleic acid (TraceCERT® grade, ≥99.9% purity). It provides a sharp, isolated singlet at ~6.26 ppm in DMSO- d6​ , which does not overlap with the benzofuran's methoxy protons (~4.0 ppm) or aromatic/furan protons (7.5–8.6 ppm)[7].

  • Sample Preparation (Gravimetric):

    • Accurately weigh ~15.0 mg of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid and ~5.0 mg of Maleic acid into a single vial using a microbalance (d = 0.001 mg).

    • Co-dissolve in 0.8 mL of dry DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (determined via an inversion-recovery experiment to be >5×T1​ of the furan proton).

    • Number of Scans (NS): 32 or 64 (ensure S/N > 250:1 for the reporter peaks).

  • Processing & Calculation: Apply baseline correction and integrate the Maleic acid singlet (2H) and the analyte's methoxy singlet (3H, ~4.0 ppm). Calculate absolute purity using the fundamental qNMR equation[6].

G T1 Determine T1 Relaxation Time (Inversion Recovery) D1 Set Relaxation Delay (D1) D1 ≥ 5 × T1_max T1->D1 Acq Acquire Spectrum (S/N > 250:1, 90° Pulse) D1->Acq IS Select Internal Standard (IS) (No peak overlap, soluble) IS->Acq Integ Integration & Quantification (Absolute Mass Fraction %) Acq->Integ

Logical sequence for qNMR parameter optimization to ensure quantitative signal recovery.

Comparative Batch Analysis: Experimental Data

To demonstrate the critical difference between these methodologies, we analyzed three distinct commercial batches of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid.

Batch OriginHPLC-UV Purity (Area %, 254 nm)1H-qNMR Purity (Absolute Mass %)Discrepancy ( Δ )Primary Cause of Discrepancy
Supplier A (Premium) 99.8%99.4%0.4%Trace residual solvent (DMSO), well within acceptable limits.
Supplier B (Bulk Grade) 99.1% 88.5% 10.6% High levels of inorganic salts (likely NaBr or NaCl from precipitation) invisible to UV[2].
Supplier C (Crude) 92.4%91.8%0.6%Organic, UV-active impurities (e.g., des-bromo regioisomers) detected accurately by both methods.
Data Interpretation & Causality

The data exposes a dangerous pitfall in pharmaceutical procurement. Supplier B provided a Certificate of Analysis (CoA) claiming 99.1% purity based on HPLC-UV. However, qNMR revealed the true absolute purity to be only 88.5%[2][8].

Because the compound is a carboxylic acid, it is frequently isolated via acidification of a carboxylate salt. Incomplete washing during filtration leaves behind inorganic salts. These salts possess no chromophore and are completely invisible to the HPLC-UV detector. If a medicinal chemist were to use Batch B in a stoichiometric Suzuki coupling, they would be under-dosing the benzofuran by over 10%, leading to skewed equivalents, unreacted coupling partners, and complex purification of the final API.

Conclusion and Best Practices

For the quantitative purity analysis of highly functionalized intermediates like 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid, relying on a single analytical dimension is insufficient.

  • Do not accept HPLC-UV Area % as absolute purity. It is a measure of chromatographic homogeneity, not mass fraction[3].

  • Implement qNMR as the primary release assay for critical stoichiometric building blocks. It requires no identical reference standard, is non-destructive, and provides an absolute mass fraction that accounts for all "invisible" impurities[4][6].

  • Use orthogonal methods synergistically. HPLC-UV excels at detecting trace organic impurities (down to 0.05%), while qNMR provides the absolute assay value[1][9].

By adopting this dual-methodology approach, drug development professionals can prevent costly synthetic failures, ensure accurate reaction stoichiometry, and maintain the highest standards of scientific integrity.

References

  • Benchchem. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." Benchchem,
  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem,
  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • RSSL.
  • Emery Pharma.
  • Potangale, C. N., & Pardeshi, S. K. "Quantification of drugs by proton NMR incorporated internal standard method.
  • Spectral Service AG. "Purity Testing & Quantitative NMR Analysis." Spectral Service AG,
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • National Institutes of Health.
  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid. Designed for researchers, chemists, and laboratory personnel in drug development and scientific research, this document synthesizes established safety protocols and regulatory principles to ensure minimal risk to personnel and the environment. The procedures outlined below are grounded in the principles of chemical hazard management, waste stream segregation, and regulatory compliance.

Hazard Identification and Risk Assessment

Based on data from similar benzofuran carboxylic acids, the compound is anticipated to present the following hazards[1][2][3][4][5]:

  • Acute Toxicity (Oral): Likely harmful if swallowed[1][2][3].

  • Skin Corrosion/Irritation: Expected to cause skin irritation[1][2][3].

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder[1][2][3].

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste[6][7][8]. The carboxylic acid functional group means it must not be stored with bases or strong oxidizing agents[9][10].

Table 1: Anticipated Hazard Profile and Classification

Hazard ClassificationAnticipated CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin IrritationCategory 2H315: Causes skin irritation[1][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]
Required Personal Protective Equipment (PPE)

Before beginning any work that could generate waste, ensure the proper PPE is selected and worn. The rationale is to create a barrier between the researcher and the chemical, mitigating risks of exposure through contact, inhalation, or ingestion.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166[3].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical[2][11].

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact[11].

  • Respiratory Protection: All handling of the solid compound that may generate dust, and all commingling of waste, should be conducted in a certified chemical fume hood to control exposure[7]. If a fume hood is not available and dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter is necessary[11].

Step-by-Step Disposal Protocol

The fundamental principle guiding the disposal of this compound is waste stream segregation . Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs[7][8].

All laboratories that generate hazardous waste must establish a designated SAA[10]. This is the designated location where waste is collected at or near the point of generation.

  • Action: Choose a specific area, such as a designated portion of a fume hood or a secondary containment tray on a benchtop[10].

  • Causality: Designating an SAA ensures that hazardous waste is managed in a controlled and clearly identified location, preventing accidental mixing with regular trash or other chemical streams and facilitating regulatory compliance[10].

The choice of container is critical for safety and compatibility.

  • Action: Select a clearly labeled, sealable container designated for "Halogenated Organic Waste." [6] Polyethylene containers are generally recommended for their chemical resistance[12]. The container must have a secure, tightly fitting screw cap[9][10].

  • Causality: Using a compatible container prevents degradation of the container and potential leaks[9]. Halogenated wastes are incinerated at specific facilities, and proper segregation at the source is the most crucial step in this process[6]. A sealed container prevents the release of vapors and is a regulatory requirement[10][13].

This step involves the physical transfer of waste into the designated container.

  • Action (for Solid Waste): Collect solid 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid, along with any contaminated consumables (e.g., weighing paper, contaminated gloves, pipette tips), and place them directly into the halogenated organic waste container[11].

  • Action (for Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Collect this liquid waste in the designated halogenated organic waste container[14].

  • Critical Incompatibility Rule: DO NOT mix this waste with:

    • Non-halogenated organic solvents[8].

    • Strong acids or bases[9][10][14].

    • Heavy metal solutions[7][14].

    • Strong oxidizing or reducing agents[10][14].

  • Causality: Segregation prevents dangerous reactions and ensures the waste can be safely handled and incinerated by the disposal facility. Mixing halogenated and non-halogenated waste makes the entire volume more expensive and difficult to dispose of[7].

G cluster_waste_gen Waste Generation Point cluster_decision Segregation Decision cluster_disposal Final Disposal Pathway Waste 5-Bromo-7-methoxy-1- benzofuran-3-carboxylic acid (Solid or in Solution) Decision Is the waste or solvent halogenated (contains F, Cl, Br, I)? Waste->Decision Halogenated Halogenated Organic Waste (Green Labeled Carboy) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Black Labeled Carboy) Decision->NonHalogenated No (For other organic wastes) Pickup Arrange Pickup by Environmental Health & Safety (EHS) Halogenated->Pickup Aqueous Aqueous Waste (Acids/Bases Separated) (Blue Labeled Carboy)

Caption: Waste segregation workflow for laboratory chemicals.

Accurate labeling is a legal requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) office[7][10]. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid" (no formulas or abbreviations)[10].

    • If in solution, list all components and their approximate percentages[6][10].

    • The associated hazards (e.g., Irritant, Toxic)[10].

    • The date the container was first used and the date it becomes full[10].

  • Causality: Proper labeling communicates the container's contents and associated dangers to everyone in the lab and to waste handlers, preventing improper mixing and ensuring correct final disposal.

Containers must be managed safely while awaiting pickup.

  • Action:

    • Keep the waste container securely capped at all times, except when adding waste[9][10][13]. A funnel left in the opening is not considered a closed container[9].

    • Store the container in the designated SAA and within secondary containment (e.g., a plastic tub) to contain potential leaks[7].

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[10].

  • Causality: Securely capping containers prevents the release of potentially harmful vapors into the laboratory environment[13]. Secondary containment mitigates the impact of a primary container failure.

Empty containers that held the pure compound must also be treated as hazardous waste until properly decontaminated.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone, methanol). Collect all three rinses (the "rinsate") and dispose of them as halogenated organic waste[9][13]. Once decontaminated, deface or remove all original labels and dispose of the container according to institutional guidelines for regular trash or glass waste[9][13].

  • Causality: Residue in an "empty" container can still pose a hazard. The triple-rinse procedure ensures that the container is decontaminated to a level safe for non-hazardous disposal, while capturing the hazardous residue in the rinsate for proper management[13].

Laboratory personnel are not the final disposers of hazardous waste.

  • Action: Once the waste container is full (or within one year of the start date, whichever comes first), contact your institution's EHS office to request a waste pickup[7][10]. Follow their specific procedures for scheduling a collection.

  • Causality: Final disposal must be handled by licensed hazardous waste contractors who transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). Your EHS office manages this entire process, ensuring full regulatory compliance[2].

Accidental Spill Response

In the event of a spill, a quick and correct response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the spill area is well-ventilated, typically by working within a chemical fume hood[11].

  • Absorb and Contain: For a solid spill, carefully sweep up the material. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[7][12].

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled container for disposal as halogenated organic waste[7].

  • Decontaminate: Clean the spill area with soap and water[2].

  • Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.

By adhering to this comprehensive guide, researchers can ensure that 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is managed and disposed of in a manner that prioritizes safety, protects the environment, and maintains full regulatory compliance.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • The Ohio State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • USDA Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • NextSDS. (n.d.). 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 7-methoxy-1-benzofuran-3-carboxylic acid. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.